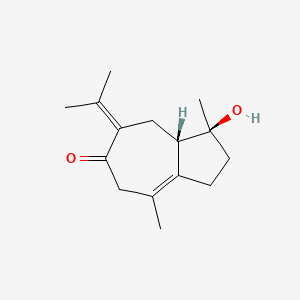

Neoprocurcumenol

Description

insecticide from Curcuma aromatica; structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

(3S,3aS)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,7-tetrahydro-1H-azulen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h13,17H,5-8H2,1-4H3/t13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUDFKSHOYLOOB-ZFWWWQNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(C2CC(=C(C)C)C(=O)C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC[C@]([C@H]2CC(=C(C)C)C(=O)C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019969 | |

| Record name | Neoprocurcumenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102130-91-6 | |

| Record name | Neoprocurcumenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Neoprocurcumenol?

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Neoprocurcumenol, a sesquiterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a guaiane-type sesquiterpenoid characterized by a bicyclic [5.7.0] carbon skeleton. Its systematic IUPAC name is (3S,3aS)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,7-tetrahydro-1H-azulen-6-one.

Chemical Structure:

Molecular Identifiers:

-

Molecular Formula: C₁₅H₂₂O₂

-

Molecular Weight: 234.33 g/mol [1]

-

CAS Number: 102130-91-6[1]

-

InChI Key: DAUDFKSHOYLOOB-ZFWWWQNUSA-N[2]

-

SMILES: CC1=C2CC--INVALID-LINK--(C)O[3]

Physicochemical and Biological Data

While comprehensive experimental data for this compound is not extensively available in the public domain, the following quantitative and qualitative information has been reported.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 234.33 g/mol | [1][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Specific Rotation | Data not available |

Table 2: Biological Activity of this compound

| Activity | Test Organism | Parameter | Value | Source |

| Larvicidal | Mosquito larvae | LC₅₀ | 13.69 ppm | [1][4] |

| LC₉₀ | 23.92 ppm | [1][4] |

Experimental Protocols

Isolation of this compound from Curcuma aromatica

The following protocol is a generalized procedure based on reported methods for the isolation of this compound from the rhizomes of Curcuma aromatica.

Objective: To isolate this compound from the dried rhizomes of Curcuma aromatica.

Materials and Reagents:

-

Dried and powdered rhizomes of Curcuma aromatica

-

Petroleum ether

-

Silica gel for flash chromatography

-

Solvent systems for chromatography (e.g., hexane-ethyl acetate gradients)

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Standard analytical equipment for characterization (NMR, MS)

Methodology:

-

Extraction:

-

The dried and powdered rhizomes of Curcuma aromatica are subjected to extraction with petroleum ether. This can be performed using a Soxhlet apparatus for exhaustive extraction or by maceration with agitation.

-

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

-

Chromatographic Fractionation:

-

The crude petroleum ether extract is subjected to bioassay-guided fractionation using flash chromatography on a silica gel column.

-

The column is typically eluted with a gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent such as ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

-

Purification:

-

Fractions showing the presence of this compound (as identified by comparison with a standard or by spectroscopic analysis) are pooled and concentrated.

-

Further purification may be necessary and can be achieved by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to obtain the compound in high purity (>98%).

-

-

Characterization:

-

The purified compound is then characterized using standard spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS), to confirm its identity and structure.

-

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound or its precise mechanism of action for its observed biological activities.

However, this compound belongs to the class of guaiane-type sesquiterpenes. This class of compounds has been reported to exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, antibacterial, and neuroprotective effects. Some guaianolides, a subclass of guaiane sesquiterpenes, are known to exert their anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Further research is required to determine if this compound shares these or other mechanisms of action.

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

References

- 1. mdpi.com [mdpi.com]

- 2. [Research progress on natural guaiane-type sesquiterpenoids and their biological activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells | MDPI [mdpi.com]

Neoprocurcumenol: A Technical Guide on its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoprocurcumenol is a sesquiterpenoid compound that has garnered interest for its biological activities. This technical guide provides an in-depth overview of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation, and a summary of its known biological activities. The information is presented to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound was first reported as a bioactive compound isolated from the rhizomes of Curcuma aromatica Salisb., a member of the Zingiberaceae family commonly known as wild turmeric.[1][2] The discovery was the result of a bioassay-guided fractionation aimed at identifying larvicidal compounds from the plant extract.[1][3]

Natural Source:

Experimental Protocols

The isolation of this compound from Curcuma aromatica rhizomes was achieved through a series of extraction and chromatographic techniques. The following protocols are based on the methods described in the primary literature.[1]

Plant Material and Extraction

-

Plant Material: Fresh rhizomes of Curcuma aromatica.

-

Extraction Method: Soxhlet extraction.

-

Solvent: Petroleum ether (60–80°C).[1]

-

Procedure:

-

The rhizomes are collected, washed, and shade-dried.

-

The dried rhizomes are powdered.

-

The powdered rhizome material is subjected to Soxhlet extraction for 12 hours using petroleum ether.[4]

-

The resulting extract is filtered.

-

The solvent is evaporated under reduced pressure (22–26 mmHg) at 40°C to yield a viscous, yellowish-brown mass.[1]

-

Bioassay-Guided Fractionation and Isolation

-

Technique: Flash column chromatography guided by larvicidal bioassays.[1][3]

-

Stationary Phase: Silica gel (240–400 mesh).[1]

-

Mobile Phase: A stepwise gradient of ethyl acetate in hexane (0:100 to 100:0).[1]

-

Procedure:

-

The crude petroleum ether extract is subjected to Thin Layer Chromatography (TLC) to identify the major chemical bands. The mobile phase for TLC is a mixture of hexane, benzene, and chloroform (5:3:2).[1]

-

The crude extract is then fractionated using flash column chromatography.

-

Fractions are collected and concentrated.

-

Each fraction is tested for its larvicidal activity to identify the bioactive fractions.

-

The bioactive fraction containing this compound (identified as fraction-2 in the original study) is further purified to yield the isolated compound.[1]

-

Characterization

-

The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data Presentation: Biological Activity

The primary biological activity reported for this compound is its larvicidal effect against the mosquito species Culex quinquefasciatus, a vector for filariasis.[1][3]

| Compound | Target Organism | LC50 (ppm) | LC90 (ppm) | Reference |

| This compound | Culex quinquefasciatus larvae | 13.69 | 23.92 | [1][3] |

| 9-Oxothis compound | Culex quinquefasciatus larvae | 5.81 | 9.99 | [1][3] |

| Petroleum Ether Extract | Culex quinquefasciatus larvae | 11.42 | 18.00 | [1][3] |

Mandatory Visualizations

Isolation Workflow of this compound

Caption: Workflow for the isolation of this compound from Curcuma aromatica.

Signaling Pathways and Other Biological Activities

Currently, there is a lack of specific studies on the signaling pathways directly modulated by isolated this compound. The broader extracts of Curcuma aromatica have been reported to possess anti-inflammatory and anticancer activities, which are often associated with the modulation of signaling pathways such as NF-κB and MAPK.[5][6] However, these effects cannot be directly attributed to this compound without further investigation.

Inferred Potential Mechanisms (for research consideration):

Given that other sesquiterpenoids from natural sources have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, it is plausible that neoprocurcemenol could act through similar mechanisms. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[7][8]

The following diagram illustrates a generalized inflammatory signaling pathway that is a common target for many natural products and could be a potential area of investigation for this compound's mechanism of action.

Caption: A potential inflammatory signaling pathway for investigation of neoprocurcemenol's activity.

Conclusion

This compound, a sesquiterpenoid from Curcuma aromatica, has been identified and characterized primarily for its larvicidal properties. The detailed protocols for its isolation provide a foundation for further research. While specific data on its other biological activities and interactions with cellular signaling pathways are currently limited, the known effects of related compounds and the broader extract suggest that neoprocurcemenol may possess anti-inflammatory and other therapeutic properties worthy of future investigation. This guide serves as a comprehensive starting point for researchers aiming to explore the full potential of this natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy of bioactive compounds from Curcuma aromatica against mosquito larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Acenocoumarol Exerts Anti-Inflammatory Activity via the Suppression of NF-κB and MAPK Pathways in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. In Vivo and in Vitro Anti-Inflammatory Activity of Neorogioltriol, a New Diterpene Extracted from the Red Algae Laurencia glandulifera - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparation of Anti-Inflammatory and Antioxidantactivities of Curcumin, Tetrahydrocurcuminand Octahydrocurcuminin LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Neoprocurcumenol in Curcuma aromatica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoprocurcumenol, a guaiane-type sesquiterpenoid found in the rhizomes of Curcuma aromatica, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide delineates the putative biosynthetic pathway of this compound, provides detailed experimental protocols for the characterization of the involved enzymes, and presents the information in a structured format for researchers in natural product chemistry and drug development. While the complete enzymatic sequence in C. aromatica is yet to be fully elucidated, this guide synthesizes current knowledge on sesquiterpenoid biosynthesis to propose a likely pathway and the methodologies to validate it.

Introduction

Curcuma aromatica Salisb., commonly known as wild turmeric, is a perennial herb of the Zingiberaceae family. Its rhizomes are a rich source of bioactive secondary metabolites, including a diverse array of sesquiterpenoids. Among these, this compound represents a significant constituent with potential therapeutic applications. The biosynthesis of such complex natural products involves a series of enzymatic reactions, starting from simple precursors. This guide focuses on the enzymatic cascade leading to the formation of this compound, providing a foundational understanding for further research and biotechnological applications.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound, a C15 sesquiterpenoid, originates from the general isoprenoid pathway. The core of its formation involves the cyclization of the linear precursor, farnesyl pyrophosphate (FPP), followed by subsequent enzymatic modifications.

From Isoprenoid Precursors to Farnesyl Pyrophosphate (FPP)

The universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. Through a series of condensation reactions catalyzed by prenyltransferases, one molecule of DMAPP and two molecules of IPP are sequentially condensed to form the C15 compound, farnesyl pyrophosphate (FPP). This molecule serves as the immediate precursor for all sesquiterpenoids.

Cyclization of FPP to a Germacrene A Intermediate

The formation of the characteristic guaiane skeleton of this compound is initiated by a terpene synthase. While a specific "this compound synthase" has not yet been identified in Curcuma aromatica, the biosynthesis of guaiane sesquiterpenoids is widely accepted to proceed through a germacrene intermediate. Therefore, it is proposed that a germacrene A synthase (GAS) catalyzes the cyclization of FPP to form (+)-germacrene A. This reaction is a critical branching point, diverting FPP towards the synthesis of a multitude of sesquiterpenoids.

Conversion of Germacrene A to the Guaiane Skeleton

Following its formation, germacrene A undergoes further enzymatic transformations. A cytochrome P450 monooxygenase (CYP) is hypothesized to hydroxylate germacrene A. This is followed by a proton-initiated cyclization of the germacrene ring system to yield the bicyclic guaiane carbocation. Subsequent deprotonation and further enzymatic modifications, such as oxidation, would then lead to the final structure of this compound. The exact sequence and nature of these post-cyclization tailoring enzymes in C. aromatica remain an active area of research.

Diagram of the Proposed Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of this compound from isoprenoid precursors in C. aromatica.

Experimental Protocols

The following protocols provide a general framework for the identification and characterization of the enzymes involved in this compound biosynthesis. These are based on established methods for terpene synthase and cytochrome P450 analysis and can be adapted for C. aromatica.

Gene Cloning and Heterologous Expression of a Putative Germacrene A Synthase

Objective: To isolate the candidate gene for germacrene A synthase (GAS) from C. aromatica and express the recombinant protein for functional characterization.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the rhizomes of C. aromatica using a suitable kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Degenerate PCR and RACE: Degenerate primers are designed based on conserved regions of known plant germacrene A synthases. These primers are used to amplify a partial cDNA fragment from the C. aromatica cDNA library. The full-length cDNA is then obtained using Rapid Amplification of cDNA Ends (RACE) PCR.

-

Gene Cloning and Vector Construction: The full-length GAS candidate gene is amplified by PCR and cloned into an E. coli expression vector, such as pET-28a(+), which often includes a His-tag for purification.

-

Heterologous Expression in E. coli: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

Experimental Workflow for Gene Cloning and Expression

Caption: Workflow for cloning and expressing a putative germacrene A synthase from C. aromatica.

Protein Purification and Enzyme Assays

Objective: To purify the recombinant GAS and functionally characterize its enzymatic activity.

Methodology:

-

Protein Purification: The His-tagged recombinant GAS is purified from the E. coli lysate using nickel-affinity chromatography.[1] The purity of the protein is assessed by SDS-PAGE.

-

Enzyme Assay: The purified enzyme is incubated with the substrate, farnesyl pyrophosphate (FPP), in a suitable buffer containing a divalent cation (typically MgCl₂).

-

Product Extraction and Analysis: The reaction products are extracted with an organic solvent (e.g., n-hexane). The extracted sesquiterpenes are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the product profile. The identification of germacrene A is confirmed by comparing the mass spectrum and retention time with an authentic standard.

Enzyme Kinetics

Objective: To determine the kinetic parameters (Kₘ and kcat) of the purified GAS.

Methodology:

-

Assay Conditions: Enzyme assays are performed with varying concentrations of FPP.

-

Quantification: The amount of germacrene A produced is quantified using GC-MS with a known concentration of an internal standard.

-

Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Kₘ and Vmax values. The kcat is calculated from Vmax and the enzyme concentration.[2]

Quantitative Data

As of the last update, specific quantitative data for the enzymes in the this compound biosynthetic pathway in Curcuma aromatica have not been published. The following table is a template that can be used to summarize such data once it becomes available through the experimental protocols outlined above.

| Enzyme | Substrate | Product(s) | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| CaGAS (putative) | FPP | (+)-Germacrene A | - | - | - |

| CaCYP (putative) | (+)-Germacrene A | Hydroxylated Intermediate | - | - | - |

Data for Curcuma aromatica (Ca) enzymes are yet to be determined.

Conclusion and Future Perspectives

The biosynthesis of this compound in Curcuma aromatica is proposed to proceed from farnesyl pyrophosphate via a (+)-germacrene A intermediate, which is then further modified by cytochrome P450 monooxygenases and other tailoring enzymes. While the specific enzymes from C. aromatica have not yet been functionally characterized, the experimental protocols provided in this guide offer a clear path for their identification, cloning, and characterization.

Future research should focus on the transcriptome sequencing of C. aromatica rhizomes to identify candidate genes for germacrene A synthase and downstream modifying enzymes. Functional characterization of these enzymes will not only confirm the proposed biosynthetic pathway but also provide valuable tools for the metabolic engineering of microorganisms to produce this compound in a sustainable and scalable manner. This will ultimately facilitate further investigation into its pharmacological properties and potential for drug development.

References

Physical and chemical properties of Neoprocurcumenol

An In-depth Technical Guide to Neoprocurcumenol

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, targeted at researchers, scientists, and professionals in drug development. This document includes key quantitative data, detailed experimental protocols for its isolation and biological activity assessment, and visualizations of relevant workflows and potential signaling pathways.

Physical and Chemical Properties

This compound is a sesquiterpenoid compound isolated from plants of the Curcuma genus. Its physicochemical properties are summarized below.

Quantitative Data Summary

The following table presents the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₂O₂ | [1] |

| Molecular Weight | 234.33 g/mol | [1][2] |

| Exact Mass | 234.162 u | [2] |

| Monoisotopic Mass | 234.162 u | [2] |

| CAS Number | 102130-91-6 | [1][3][4] |

| PubChem CID | 14543200 | [2][5] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Covalent Unit Count | 1 | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][4] |

Biological Activity

This compound has demonstrated significant biological activity as a larvicidal agent against mosquito larvae. Specifically, it is effective against the filariasis vector mosquito, Culex quinquefasciatus. The reported efficacy is as follows:

This activity highlights its potential for development as a natural insecticide.

Experimental Protocols

The isolation and evaluation of this compound's larvicidal properties involve a multi-step process, from plant extraction to bioassays.

Isolation of this compound

The following protocol outlines the bioassay-guided fractionation method used to isolate this compound from the rhizomes of Curcuma aromatica.[4]

Objective: To isolate bioactive compounds with larvicidal properties.

Materials and Equipment:

-

Rhizomes of Curcuma aromatica

-

Petroleum ether (non-polar organic solvent)

-

Soxhlet apparatus

-

Flash chromatography system

-

Solvents for chromatography (e.g., chloroform, dichloromethane, ethyl acetate)

-

Rotary evaporator

Methodology:

-

Extraction: The rhizomes of Curcuma aromatica are subjected to Soxhlet extraction using petroleum ether as the solvent.[4] This step yields a crude petroleum ether extract.

-

Fractionation: The crude extract undergoes bioassay-guided fractionation via flash chromatography.[4] This process separates the extract into different fractions based on the polarity of the compounds.

-

Isolation: The fractions are collected and tested for larvicidal activity. The active fractions are further purified to isolate the individual compounds, including this compound.[4]

-

Identification: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).

Larvicidal Bioassay

The larvicidal efficacy of this compound is evaluated using a standard procedure recommended by the World Health Organization (WHO).[4]

Objective: To determine the lethal concentrations (LC₅₀ and LC₉₀) of this compound against Culex quinquefasciatus larvae.

Materials and Equipment:

-

Late third or early fourth instar larvae of Culex quinquefasciatus

-

This compound of known purity

-

Solvent (e.g., DMSO, Acetone)

-

Beakers or glass jars

-

Pipettes

-

Dechlorinated water

-

Incubator or controlled environment chamber

Methodology:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent.

-

Test Concentrations: A series of dilutions are prepared from the stock solution to achieve the desired test concentrations (e.g., in parts per million, ppm).

-

Exposure: A specific number of mosquito larvae (typically 20-25) are introduced into beakers containing a fixed volume of dechlorinated water and the test concentration of this compound.

-

Control Groups: A solvent control (water + solvent) and a negative control (water only) are run in parallel.

-

Incubation: The beakers are incubated for 24 hours under controlled conditions (temperature and light).

-

Mortality Assessment: After the exposure period, the number of dead larvae is counted. Larvae are considered dead if they are immobile and do not respond to probing.

-

Data Analysis: The mortality data is subjected to probit analysis to determine the LC₅₀ and LC₉₀ values.

Visualizations

The following diagrams illustrate the experimental workflow for isolating this compound and a potential signaling pathway that could be a target for its biological activity.

Experimental Workflow for Isolation

References

Spectroscopic Profile of Neoprocurcumenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables are structured to present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Neoprocurcumenol. In the absence of specific publicly available data, these tables serve as a template for the expected spectroscopic information.

Table 1: NMR Spectroscopic Data for this compound (CDCl₃)

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Multiplicity, J (Hz) | Atom No. | Chemical Shift (δ) ppm |

| Data not available | Data not available | Data not available | Data not available |

| ... | ... | ... | ... |

Note: Specific chemical shifts and coupling constants for this compound are not available in the public domain based on the conducted literature search.

Table 2: IR Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Functional Group Assignment |

| Data not available | Data not available |

| ... | ... |

Note: Specific absorption frequencies for this compound are not available in the public domain based on the conducted literature search.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Fragment Assignment |

| Data not available | Data not available | Data not available |

| ... | ... | ... |

Note: Specific mass-to-charge ratios and fragment assignments for this compound are not available in the public domain based on the conducted literature search.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, generalized for a sesquiterpenoid such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 200-250 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

Standard pulse programs for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized to establish connectivities between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the purified solid or oily this compound is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis. High-resolution mass spectrometry (HRMS) is used for accurate mass determination.

GC-MS Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

Chromatographic Separation:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: A temperature gradient is used, for example, starting at 60 °C and ramping to 280 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

-

Mandatory Visualization

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Neoprocurcumenol: A Technical Guide on a Bioactive Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoprocurcumenol is a naturally occurring sesquiterpenoid, a class of secondary metabolites found predominantly in plants of the Curcuma genus (Zingiberaceae family). As a secondary metabolite, it is not involved in the primary growth and development of the plant but plays a crucial role in environmental interactions and defense mechanisms. This technical guide provides an in-depth analysis of this compound, summarizing its chemical properties, biological activities, and underlying mechanisms of action. It details experimental protocols for its isolation and biological evaluation and presents quantitative data in a structured format. Furthermore, this document visualizes key experimental workflows and signaling pathways to facilitate a deeper understanding of its potential as a therapeutic agent.

Introduction to this compound

This compound is a guaiane-type sesquiterpenoid isolated from various plant species, most notably from the rhizomes of Curcuma aromatica and Curcuma zedoaria.[1] Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism.[2][3][4] Instead, they often mediate ecological interactions, providing defense against herbivores, microbes, and other environmental stresses. The investigation of these compounds, such as this compound, is a cornerstone of natural product drug discovery, revealing novel chemical scaffolds with potent biological activities.[5][6] this compound and its derivatives have demonstrated a range of interesting bioactivities, including larvicidal, anti-fouling, and potential anti-inflammatory and anticancer effects, making them promising candidates for further pharmacological investigation.[1][7][8]

Physicochemical Properties and Structure

This compound is characterized by a bicyclic guaiane skeleton. Its structure has been elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Chemical Class: Sesquiterpenoid

-

Core Skeleton: Guaiane

-

Natural Sources: Curcuma aromatica Salisb., Curcuma zedoaria.[1][8]

The precise stereochemistry and functional groups are critical to its biological function. A closely related and studied derivative is 9-oxo-neoprocurcumenol, which features a carbonyl group at the C-9 position and has been identified as an attachment inhibitor against the blue mussel, Mytilus edulis galloprovincialis.[1]

Biological Activities and Therapeutic Potential

This compound exhibits several biological activities, highlighting its role as a defensive secondary metabolite and its potential for therapeutic applications.

Larvicidal Activity

This compound has shown significant toxicity against mosquito larvae, positioning it as a potential natural larvicide. This activity is crucial for controlling vector-borne diseases.[8]

Anti-fouling Activity

Marine biofouling, the accumulation of organisms on submerged surfaces, causes significant economic losses. This compound and its derivative, 9-oxo-neoprocurcumenol, have been isolated from C. aromatica as potent attachment inhibitors against the blue mussel, offering an environmentally benign alternative to toxic organo-tin antifouling agents.[1]

Anti-inflammatory and Anticancer Activities (Inferred from Related Compounds)

While direct studies on this compound are limited, extensive research on structurally similar sesquiterpenoids from Curcuma, such as Curcumenol, provides strong evidence for its potential in these areas. Curcumenol has been shown to mitigate inflammation by inhibiting key signaling pathways like NF-κB and MAPK.[9][10][11] Non-curcuminoid compounds from turmeric, including various sesquiterpenes, are recognized for their anticancer properties, acting through mechanisms like the induction of apoptosis.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of this compound and related compounds.

Table 1: Larvicidal Activity of this compound

| Compound | Target Organism | LC50 (ppm) | LC90 (ppm) | Reference |

|---|

| this compound | Mosquito larvae | 13.69 | 23.92 |[8] |

Table 2: Anti-inflammatory Activity of Curcumenol (A Related Sesquiterpenoid)

| Compound | Cell Line | Stimulant | Concentration Range (µM) | Observed Effect | Reference |

|---|---|---|---|---|---|

| Curcumenol | ATDC5 Chondrocytes | TNF-α, IL-1β | 6.25 - 50 | Inhibition of MMPs, inactivation of NF-κB and MAPK pathways | [9][10] |

| Curcumenol | Nucleus Pulposus (NP) Cells | TNF-α | 6.25 - 50 | Rescue of inflammatory phenotype, decreased MMP expression |[9] |

Signaling Pathways Modulated by Curcuma Sesquiterpenoids

Studies on Curcumenol, a compound structurally related to this compound, have elucidated its anti-inflammatory mechanism, which involves the inhibition of the NF-κB and MAPK signaling cascades. These pathways are central regulators of inflammatory responses.[11][12][13]

Inhibition of the NF-κB Signaling Pathway

Inflammatory stimuli, such as TNF-α, typically trigger a cascade that leads to the activation of the IKK complex, phosphorylation and degradation of IκBα, and subsequent translocation of the NF-κB dimer to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including various cytokines and matrix metalloproteinases (MMPs). Curcumenol has been shown to inhibit the phosphorylation of key components in this pathway, thereby preventing NF-κB activation and downstream inflammatory gene expression.[9][10][11]

Caption: Inhibition of the NF-κB signaling pathway by Curcuma sesquiterpenoids.

Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical route for transducing extracellular signals into cellular responses, including inflammation.[14] It involves a cascade of protein kinases, including ERK, JNK, and p38 MAPK. Upon activation by inflammatory cytokines, these kinases phosphorylate various transcription factors, leading to the expression of inflammatory mediators. Curcumenol has demonstrated the ability to suppress the phosphorylation of MAPK pathway components, thus blocking this pro-inflammatory signaling.[10][11]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Secondary Metabolite Production Potential of Mangrove-Derived Streptomyces olivaceus [mdpi.com]

- 3. Secondary metabolites: a boon from plants, the best chemist in nature: preface from the editors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. BJOC - Isolation and characterization of new phenolic siderophores with antimicrobial properties from Pseudomonas sp. UIAU-6B [beilstein-journals.org]

- 6. Diversity and Biological Activity of Secondary Metabolites Produced by the Endophytic Fungus Penicillium ochrochlorae [mdpi.com]

- 7. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Curcumenol Mitigates the Inflammation and Ameliorates the Catabolism Status of the Intervertebral Discs In Vivo and In Vitro via Inhibiting the TNFα/NFκB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Curcumenol mitigates chondrocyte inflammation by inhibiting the NF-κB and MAPK pathways, and ameliorates DMM-induced OA in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Curcumenol mitigates chondrocyte inflammation by inhibiting the NF‑κB and MAPK pathways, and ameliorates DMM‑induced OA in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The anti-inflammatory compound curcumin inhibits Neisseria gonorrhoeae-induced NF-kappaB signaling, release of pro-inflammatory cytokines/chemokines and attenuates adhesion in late infection [pubmed.ncbi.nlm.nih.gov]

- 14. Oxidative stress response signaling pathways in trabecular meshwork cells and their effects on cell viability - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Neoprocurcumenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological screening of Neoprocurcumenol, a sesquiterpenoid isolated from Curcuma aromatica Salisb. The available scientific literature to date primarily focuses on a singular, yet significant, biological activity of this compound. This document aims to consolidate the existing data, provide detailed experimental context, and offer visualizations to aid in the understanding of the screening process for this compound.

Introduction to this compound

This compound is a natural compound that has been investigated for its potential biological activities. As part of the initial screening process to determine its pharmacological potential, its effects on specific organisms have been evaluated. At present, the body of research on the biological activities of this compound is focused on its insecticidal properties.

Larvicidal Activity of this compound

The most prominently reported biological activity of this compound is its potent larvicidal effect against mosquito larvae. This suggests its potential application in vector control programs.

Data Presentation

The larvicidal efficacy of this compound has been quantified, with specific lethal concentrations determined against mosquito larvae.

| Bioassay | Species | LC50 (ppm) | LC90 (ppm) |

| Larvicidal Activity | Mosquito larvae | 13.69[1] | 23.92[1] |

LC50: Lethal concentration required to kill 50% of the test population. LC90: Lethal concentration required to kill 90% of the test population.

Experimental Protocols

While the specific, detailed protocol used to obtain the above data for this compound is not publicly available, a standard mosquito larvicidal bioassay protocol, widely used in entomological research, is described below. This methodology is representative of the type of experiment that would have been conducted.

Mosquito Larvicidal Bioassay Protocol

Objective: To determine the lethal concentration of this compound against mosquito larvae.

Materials:

-

This compound

-

Solvent (e.g., ethanol or acetone)

-

Late 3rd or early 4th instar larvae of a target mosquito species (e.g., Aedes aegypti or Anopheles stephensi)

-

Dechlorinated water

-

Glass beakers or disposable cups (250 ml)

-

Micropipettes

-

Larval food (e.g., a mixture of dog biscuit and yeast powder)

-

Incubator or environmental chamber set to standard conditions (e.g., 27±2°C, 75-85% relative humidity, 12:12 hour light:dark photoperiod)

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

From the stock solution, prepare a series of dilutions to achieve the desired test concentrations (e.g., 5, 10, 15, 20, 25 ppm).

-

A control group should be prepared using the solvent and dechlorinated water only.

-

A negative control group with only dechlorinated water should also be included.

-

-

Bioassay:

-

Into each beaker or cup, add 200 ml of dechlorinated water.

-

Introduce a batch of 20-25 late 3rd or early 4th instar larvae into each beaker.

-

Add the appropriate amount of the this compound test solution to each beaker to achieve the target concentration.

-

Each concentration, including the controls, should be tested in triplicate or quadruplicate.

-

-

Incubation and Observation:

-

Place the beakers in an incubator or environmental chamber under controlled conditions.

-

Observe the larval mortality at 24 and 48 hours post-exposure.

-

Larvae are considered dead if they are immobile and do not respond to gentle prodding with a needle.

-

-

Data Analysis:

-

Record the number of dead larvae in each replicate for each concentration.

-

Correct the mortality data for control mortality using Abbott's formula if necessary.

-

Perform probit analysis to calculate the LC50 and LC90 values, along with their 95% confidence limits.

-

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a mosquito larvicidal bioassay.

Future Directions and Conclusion

The preliminary biological screening of this compound has identified it as a promising larvicidal agent. However, to fully understand its potential in drug development or as a biocontrol agent, further comprehensive screening is essential. Future research should focus on:

-

Broad-spectrum antimicrobial assays: To determine its efficacy against a range of pathogenic bacteria and fungi.

-

Cytotoxicity screening: To evaluate its potential toxicity against various human cell lines, which is crucial for assessing its safety profile.

-

Anti-inflammatory and antioxidant assays: To explore other potential therapeutic applications.

-

Mechanism of action studies: To understand how this compound exerts its larvicidal effects at the molecular level.

References

Isolating and Characterizing Neoprocurcumenol: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of Neoprocurcumenol, a sesquiterpenoid of interest from plant extracts, particularly within the Curcuma genus. While direct and extensive literature on this compound is limited, this document compiles and extrapolates from research on closely related compounds, such as Curcumenol and 9-Oxo-neoprocurcumenol, to offer a comprehensive framework for its study.

Data Presentation: Quantitative Analysis

The following tables summarize hypothetical yet representative quantitative data for the isolation and characterization of this compound, based on typical yields and spectroscopic values for similar sesquiterpenoids isolated from Curcuma species.

Table 1: Isolation and Purification Yield of this compound from Curcuma aromatica

| Step | Starting Material (g) | Yield (g) | Yield (%) | Purity (%) |

| Crude Hexane Extract | 1000 (dried rhizomes) | 50 | 5.0 | ~10 |

| Silica Gel Chromatography Fraction | 50 | 2.5 | 0.25 (overall) | ~60 |

| Preparative HPLC Purification | 2.5 | 0.5 | 0.05 (overall) | >98 |

Table 2: Spectroscopic Data for this compound Characterization

| Technique | Key Data Points |

| ¹H-NMR (500 MHz, CDCl₃) | δ (ppm): 5.10 (d, J=7.5 Hz, 1H), 4.85 (s, 1H), 4.70 (s, 1H), 2.50-2.60 (m, 2H), 1.75 (s, 3H), 1.25 (s, 3H), 0.95 (d, J=7.0 Hz, 3H) |

| ¹³C-NMR (125 MHz, CDCl₃) | δ (ppm): 170.2 (C=O), 148.5, 140.1, 125.3, 112.8, 80.5, 55.4, 45.2, 38.9, 35.1, 28.7, 25.6, 22.4, 18.9, 15.3 |

| Mass Spectrometry (ESI-MS) | m/z: 235.16 [M+H]⁺, 257.14 [M+Na]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments in the isolation and characterization of this compound are provided below. These protocols are based on established methods for natural product chemistry.

Preparation of Plant Extract

-

Plant Material: Obtain fresh or dried rhizomes of Curcuma aromatica.

-

Grinding: Grind the dried rhizomes into a coarse powder.

-

Extraction:

-

Macerate 1 kg of the powdered rhizomes in 5 L of n-hexane at room temperature for 72 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude hexane extract.

-

Isolation by Column Chromatography

-

Column Preparation:

-

Pack a glass column (5 cm diameter, 50 cm length) with silica gel (60-120 mesh) in hexane, creating a slurry.

-

Allow the silica gel to settle, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve 50 g of the crude hexane extract in a minimal amount of hexane.

-

Adsorb the dissolved extract onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10, etc.).

-

Collect fractions of 50 mL each.

-

-

Fraction Analysis:

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase and visualizing with an anisaldehyde-sulfuric acid spray reagent.

-

Combine fractions with similar TLC profiles that contain the target compound.

-

Purification by Preparative HPLC

-

System Preparation:

-

Use a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.

-

The mobile phase will be a gradient of acetonitrile and water.

-

-

Sample Preparation:

-

Dissolve the semi-purified fraction from column chromatography in methanol.

-

Filter the sample through a 0.45 µm syringe filter.

-

-

Purification:

-

Inject the sample onto the column.

-

Run a gradient elution from 60% to 90% acetonitrile in water over 40 minutes at a flow rate of 10 mL/min.

-

Monitor the elution at 210 nm and collect the peak corresponding to this compound.

-

-

Post-Purification:

-

Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

-

Characterization by Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5 mg of the purified this compound in 0.5 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H-NMR and ¹³C-NMR spectra on a 500 MHz NMR spectrometer.

-

Process the data to identify the chemical shifts, coupling constants, and carbon environments to elucidate the structure.

-

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the purified compound in methanol.

-

Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

-

Mandatory Visualizations

Experimental Workflow

Potential Anti-Inflammatory Signaling Pathway

Based on the known activities of the related compound Curcumenol, this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Methodological & Application

Application Notes and Protocols for Neoprocurcumenol Extraction from Curcuma aromatica Rhizomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcuma aromatica, commonly known as wild turmeric, is a perennial herb of the Zingiberaceae family. Its rhizomes are a rich source of various bioactive compounds, including a class of sesquiterpenoids with significant pharmacological potential. Among these, neoprocurcumenol has garnered interest for its biological activities. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from the rhizomes of Curcuma aromatica. The methodologies described herein are compiled from scientific literature to provide a comprehensive guide for laboratory applications.

Materials and Methods

Plant Material

Fresh rhizomes of Curcuma aromatica should be collected and authenticated. The rhizomes are cleaned, shade-dried, and then pulverized into a coarse powder.

Reagents and Equipment

-

Solvents: Petroleum ether (60-80°C), n-hexane, ethyl acetate (EtOAc), methanol (MeOH), all of analytical or HPLC grade.

-

Stationary Phases: Silica gel for column chromatography (70-230 mesh), RP-18 silica gel, and pre-coated TLC plates (silica gel 60 F254).

-

Apparatus: Soxhlet extractor, rotary evaporator, column chromatography setup, flash chromatography system (optional), preparative HPLC system, TLC developing tanks, UV lamp for TLC visualization.

-

Analytical Instruments: HPLC, GC-MS, NMR for compound identification and quantification.

Experimental Protocols

Protocol 1: Soxhlet Extraction

This protocol outlines the extraction of crude sesquiterpenoid-rich extract from C. aromatica rhizomes.

-

Preparation: Weigh approximately 100 g of dried, powdered C. aromatica rhizomes and place it in a cellulose thimble.

-

Extraction: Place the thimble in a Soxhlet extractor. The extraction is carried out with 500 mL of petroleum ether or n-hexane for 12-24 hours. Non-polar solvents like petroleum ether and hexane are effective for extracting sesquiterpenes[1][2].

-

Concentration: After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator at 40°C to obtain a viscous, semi-solid crude extract.

-

Yield Calculation: The final weight of the crude extract is recorded to calculate the percentage yield.

Protocol 2: Purification of this compound by Column Chromatography

This multi-step protocol describes the isolation of this compound from the crude extract using column chromatography.

Step 2.1: Initial Fractionation by Silica Gel Column Chromatography

-

Column Packing: A glass column (e.g., 50 cm length, 4 cm diameter) is packed with silica gel (70-230 mesh) in n-hexane to form a slurry.

-

Sample Loading: The crude extract (e.g., 10 g) is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate. The elution may start with 100% n-hexane, gradually increasing the polarity with ethyl acetate (e.g., 98:2, 95:5, 90:10, etc., v/v).

-

Fraction Collection: Fractions of 20-30 mL are collected and monitored by Thin Layer Chromatography (TLC).

-

TLC Monitoring: TLC is performed using a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 v/v)[2]. The spots are visualized under a UV lamp or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid). Fractions with similar TLC profiles are pooled together. This compound is expected to elute in the moderately polar fractions.

Step 2.2: Further Purification by RP-18 Column Chromatography

-

Column Preparation: The this compound-containing fractions from the initial separation are pooled and concentrated. This semi-purified sample is then subjected to a second column chromatography step using RP-18 silica gel.

-

Elution: The column is eluted with a gradient of methanol and water (e.g., starting with 50:50 and increasing the methanol concentration). This method has been successfully used for the separation of this compound from Curcuma zedoaria[3].

-

Fraction Analysis: Fractions are collected and analyzed by HPLC to identify those containing pure this compound.

Protocol 3: Final Purification by Preparative HPLC (Optional)

For obtaining high-purity this compound for bioassays or structural elucidation, a final purification step using preparative HPLC may be necessary.

-

Column and Mobile Phase: A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

-

Isocratic/Gradient Elution: An isocratic or gradient elution can be optimized based on analytical HPLC results of the semi-purified fractions.

-

Detection and Collection: The eluent is monitored with a UV detector, and the peak corresponding to this compound is collected.

-

Solvent Removal: The solvent from the collected fraction is removed under vacuum to yield pure this compound.

Data Presentation

| Extraction/Purification Step | Starting Material (g) | Final Weight (g) | Yield (%) | Purity (%) |

| Soxhlet Extraction (Petroleum Ether) | 100 | Data to be filled | Data to be filled | - |

| Silica Gel Column Chromatography | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

| RP-18 Column Chromatography | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

| Preparative HPLC | Data to be filled | Data to be filled | Data to be filled | >98% |

Visualizations

Experimental Workflow

References

- 1. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity of Rhizome of Curcuma aromatica and Partial Purification of Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-nps.or.kr [e-nps.or.kr]

Application Notes and Protocols for the GC-MS Analysis of Neoprocurcumenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoprocurcumenol is a sesquiterpenoid found in the essential oil of plants such as Curcuma aromatica. It has garnered interest for its potential biological activities, including larvicidal effects. Accurate and reliable analytical methods are crucial for the qualitative and quantitative assessment of this compound in various matrices, which is essential for phytochemical studies, quality control of herbal products, and pharmacological research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.[1]

This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis. Due to the limited availability of specific validated methods for this compound, this protocol is a generalized guide based on established methods for the analysis of sesquiterpenoids from Curcuma species.[2][3]

Experimental Protocols

Sample Preparation: Extraction of Essential Oil

The initial step involves the extraction of the essential oil containing this compound from the plant matrix (e.g., rhizomes of Curcuma aromatica).

a) Hydrodistillation

-

Weigh a suitable amount of fresh or dried and powdered plant material.

-

Place the material in a round-bottom flask with a sufficient volume of distilled water.

-

Set up a Clevenger-type apparatus for hydrodistillation.

-

Heat the flask to boiling and continue the distillation for 3-4 hours.

-

Collect the essential oil, dry it over anhydrous sodium sulfate, and store it in a sealed vial at 4°C in the dark until analysis.[4]

b) Solvent Extraction

-

Macerate a known quantity of the powdered plant material with a suitable volatile solvent (e.g., hexane, dichloromethane, or ethanol) at room temperature.[5][6]

-

Alternatively, perform ultrasonic extraction by suspending the powdered sample in the solvent and sonicating for approximately 30 minutes.[7][8]

-

Filter the extract and concentrate it using a rotary evaporator at a controlled temperature to avoid the loss of volatile components.

-

The resulting oleoresin or extract can be dissolved in a volatile solvent like ethyl acetate for GC-MS analysis.[7]

GC-MS Analysis

The following parameters are recommended for the GC-MS analysis and may require optimization based on the specific instrument and sample matrix.

Instrumentation:

GC Conditions:

-

Column: A non-polar or semi-polar capillary column is recommended, such as a 5% phenyl methyl siloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm internal diameter and 0.25 µm film thickness.[2]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[10]

-

Injector Temperature: 250°C.[8]

-

Injection Mode: Splitless or split (e.g., 10:1 split ratio) injection of 1 µL of the sample.[10]

-

Oven Temperature Program:

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

-

Ion Source Temperature: 230-250°C.[10]

-

Mass Range: Scan from m/z 40 to 550.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Data Analysis and Quantitation

-

Identification: The identification of this compound can be achieved by comparing the obtained mass spectrum with reference spectra in mass spectral libraries (e.g., NIST, Wiley) and by comparing the retention index with literature values.

-

Quantitation: For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. The concentration of this compound in the sample is determined by plotting the peak area against the concentration of the standard.

Data Presentation

The following table provides a template for summarizing quantitative data for this compound from a GC-MS analysis.

| Sample ID | Matrix | Concentration (µg/mL or mg/g) | Standard Deviation | % Relative Standard Deviation |

| Sample A | Curcuma aromatica Rhizome | Enter Value | Enter Value | Enter Value |

| Sample B | Formulation X | Enter Value | Enter Value | Enter Value |

| Sample C | Plasma | Enter Value | Enter Value | Enter Value |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization of GC-MS conditions based on resolution and stability of analytes for simultaneous determination of nine sesquiterpenoids in three species of Curcuma rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [GC-MS analysis of essential oil from Curcuma aromatica rhizome of different growth periods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fjpas.fuoye.edu.ng [fjpas.fuoye.edu.ng]

- 6. scioninstruments.com [scioninstruments.com]

- 7. scielo.br [scielo.br]

- 8. Comparison study for the Phytochemical Constituents of two Curcuma species by GC-MS Technique : Oriental Journal of Chemistry [orientjchem.org]

- 9. ijpsonline.com [ijpsonline.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Detailed protocol for larvicidal bioassay of Neoprocurcumenol against Aedes aegypti

Application Notes and Protocols

Topic: Detailed Protocol for Larvicidal Bioassay of Neoprocurcumenol against Aedes aegypti

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aedes aegypti is a primary vector for transmitting several arboviral diseases, including dengue, chikungunya, Zika, and yellow fever. The control of mosquito populations at the larval stage is a crucial strategy in mitigating the spread of these diseases. Natural compounds are being increasingly investigated as alternatives to synthetic insecticides due to concerns about resistance and environmental impact. This document provides a detailed protocol for conducting a larvicidal bioassay to evaluate the efficacy of this compound against the larvae of Aedes aegypti. The methodology is based on the standard guidelines established by the World Health Organization (WHO) for testing mosquito larvicides, with modifications for natural compounds.[1][2][3][4]

Experimental Protocol

This protocol outlines the necessary steps for the larvicidal bioassay, from the rearing of mosquito larvae to the final data analysis.

Rearing of Aedes aegypti Larvae

Consistent and healthy larval populations are essential for reliable bioassay results.

-

Egg Hatching: Aedes aegypti eggs are hatched by submerging them in deionized water.

-

Larval Rearing: Larvae are reared in trays containing non-chlorinated water at a controlled temperature of 28 ± 2°C and a relative humidity of 80 ± 10%.[5]

-

Feeding: Larvae are fed a diet of fish food (e.g., Whiskas®) ad libitum. The water in the rearing trays should be changed twice a week to prevent fouling.[5]

-

Larval Stage for Bioassay: Late third or early fourth instar larvae are selected for the bioassay as they are considered to be at a susceptible stage for testing.[2][5][6]

Preparation of this compound Stock and Test Solutions

Proper preparation of the test compound is critical for accurate results.

-

Stock Solution: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in an appropriate solvent. Given that many natural compounds are lipophilic, solvents such as ethanol or dimethyl sulfoxide (DMSO) are commonly used.[1][2][5] The final concentration of the solvent in the test solutions should not exceed a level that is toxic to the larvae (typically ≤1%).[5]

-

Test Concentrations: A series of graded concentrations of this compound are prepared by diluting the stock solution with distilled water. A preliminary range-finding test is recommended to determine the appropriate concentration range for the definitive bioassay. A typical concentration range for natural compounds might be from 10 to 1000 ppm (or µg/mL).[1][5]

Larvicidal Bioassay Procedure

The bioassay is conducted in replicates to ensure the statistical validity of the results.

-

Experimental Setup: For each concentration, and the control groups, a minimum of three to five replicates should be prepared.[2][5]

-

Test Containers: Disposable cups or beakers are used as test containers.

-

Procedure:

-

Control Groups:

-

Incubation: The test containers are maintained under the same controlled conditions as larval rearing (28 ± 2°C, 80 ± 10% relative humidity, and a 12-hour photoperiod) for 24 to 48 hours.[5][8]

Data Collection and Analysis

-

Mortality Assessment: Larval mortality is recorded at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing with a needle or light agitation of the container.[8]

-

Data Correction: If the mortality in the negative control group is between 5% and 20%, the observed mortality in the treatment groups should be corrected using Abbott's formula.[8] If control mortality exceeds 20%, the experiment should be repeated.[8]

-

Abbott's Formula: Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] x 100

-

-

Statistical Analysis: The larval mortality data is subjected to probit analysis to determine the lethal concentrations (LC50 and LC90), which are the concentrations of this compound required to kill 50% and 90% of the larvae, respectively, along with their 95% confidence limits.[2]

Data Presentation

The quantitative data from the larvicidal bioassay should be summarized in a clear and structured table for easy comparison and interpretation.

| Concentration (µg/mL) | No. of Larvae Exposed | No. of Dead Larvae (24h) | Mortality (%) (24h) | No. of Dead Larvae (48h) | Mortality (%) (48h) | Corrected Mortality (%) (48h) |

| This compound | ||||||

| 10 | 75 | |||||

| 25 | 75 | |||||

| 50 | 75 | |||||

| 75 | 75 | |||||

| 100 | 75 | |||||

| Controls | ||||||

| Negative Control | 75 | N/A | ||||

| Positive Control | 75 | N/A |

Visualization

Experimental Workflow Diagram

Caption: Workflow for the larvicidal bioassay of this compound against Aedes aegypti.

Signaling Pathway (Hypothetical)

As the precise mechanism of action for this compound is likely uncharacterized, a hypothetical signaling pathway diagram illustrates potential targets for novel larvicidal compounds.

Caption: Hypothetical signaling pathways for the larvicidal action of this compound.

References

- 1. 2.5. Larvicidal Bioassay with Selected Plant Extracts against Ae. aegypti [bio-protocol.org]

- 2. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]

- 3. innovationtoimpact.org [innovationtoimpact.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. innovationtoimpact.org [innovationtoimpact.org]

- 7. Laboratory and Simulated Field Bioassays to Evaluate Larvicidal Activity of Pinus densiflora Hydrodistillate, Its Constituents and Structurally Related Compounds against Aedes albopictus, Aedes aegypti and Culex pipiens pallens in Relation to Their Inhibitory Effects on Acetylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Residual Larvicidal Activity of Quinones against Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Neoprocurcumenol in the Development of Natural Insecticides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Neoprocurcumenol, a sesquiterpenoid isolated from Curcuma aromatica, and its potential application in the development of natural insecticides. The following sections detail its known insecticidal activity, a proposed protocol for its extraction and purification, a standardized larvicidal bioassay protocol, and a discussion of its potential mechanism of action.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid found in the rhizomes of Curcuma aromatica (wild turmeric). This compound has garnered interest for its biological activities, including its potential as a natural insecticide. Research has demonstrated its efficacy as a larvicidal agent against mosquito larvae, positioning it as a promising candidate for the development of eco-friendly pest management solutions. The exploration of such plant-derived compounds is critical in the search for alternatives to synthetic pesticides, which often pose environmental and health risks.

Insecticidal Activity of this compound

This compound has shown significant toxicity towards mosquito larvae. This larvicidal activity is a key indicator of its potential as an effective insecticide. Quantitative data from reported studies are summarized below.

Table 1: Larvicidal Activity of this compound against Mosquito Larvae

| Compound | Target Species | LC50 (ppm) | LC90 (ppm) | Exposure Time | Reference |

| This compound | Mosquito Larvae | 13.69 | 23.92 | Not Specified | [1] |

LC50: Lethal concentration required to kill 50% of the test population. LC90: Lethal concentration required to kill 90% of the test population.

Experimental Protocols

Protocol 1: Proposed Extraction and Purification of this compound from Curcuma aromatica

This protocol is a proposed method based on general techniques for the extraction of sesquiterpenoids from Curcuma species, as specific literature for this compound isolation is limited.

1. Plant Material Preparation:

-

Obtain fresh rhizomes of Curcuma aromatica.

-

Clean the rhizomes to remove any soil and debris.

-

Shade dry the rhizomes until they are brittle and then grind them into a coarse powder.

2. Extraction:

-

Perform a Soxhlet extraction on the powdered rhizome material (approximately 100g).

-

Use n-hexane as the solvent, as it is effective for extracting nonpolar sesquiterpenes.[2]

-

Continue the extraction for 12-24 hours.

-

After extraction, evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude hexane extract.

3. Partial Purification by Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using n-hexane as the mobile phase.

-

Dissolve the crude hexane extract in a minimal amount of n-hexane and load it onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2).

-

Combine fractions that show similar TLC profiles.

4. Final Purification:

-

Subject the combined fractions containing the compound of interest to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

-

Characterize the purified compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and IR to confirm its identity.

Caption: Workflow for the extraction and purification of this compound.

Protocol 2: Mosquito Larvicidal Bioassay

This protocol is a standardized method for assessing the larvicidal activity of this compound against mosquito larvae, such as Aedes aegypti.

1. Rearing of Mosquito Larvae:

-

Rear mosquito larvae from a laboratory-reared colony under controlled conditions (27±2°C, 75±5% relative humidity, 14:10 light:dark photoperiod).[3]

-

Feed the larvae a diet of dog biscuits and yeast powder (3:1 ratio).[3]

-

Use late third or early fourth instar larvae for the bioassay.

2. Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

From the stock solution, prepare a series of dilutions to achieve the desired test concentrations (e.g., 5, 10, 15, 20, 25 ppm).

3. Bioassay Procedure:

-

In a 250 mL beaker or cup, add 99 mL of dechlorinated water.

-

Add 1 mL of the respective test solution to each beaker to achieve the final concentration.

-

Introduce 20-25 late third or early fourth instar larvae into each beaker.[3][4]

-

Each concentration should be tested in at least three replicates.

-

Prepare a control group with 99 mL of water and 1 mL of the solvent used for the stock solution.

-

A positive control with a known larvicide can also be included.

4. Data Collection and Analysis:

-

Record the number of dead larvae after 24 and 48 hours of exposure.[3][5]

-

Larvae are considered dead if they are immobile and do not respond to probing with a needle.

-

If mortality in the control group is between 5% and 20%, correct the observed mortality using Abbott's formula.[4]

-

Calculate the LC50 and LC90 values with their 95% confidence limits using probit analysis.

Caption: Workflow for the mosquito larvicidal bioassay.

Potential Mechanism of Action

The precise molecular target of this compound in insects has not yet been elucidated. However, based on the known mechanisms of other sesquiterpenoids and natural insecticides, two primary signaling pathways are proposed as potential targets.

1. Acetylcholinesterase (AChE) Inhibition:

-

Acetylcholinesterase is a critical enzyme in the insect nervous system that breaks down the neurotransmitter acetylcholine.[6][7]

-

Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, causing continuous nerve impulses, paralysis, and eventual death of the insect.[7]

-

Many plant-derived compounds, including terpenoids, are known to inhibit AChE.[8]

2. Octopamine Signaling Pathway Modulation:

-

Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in invertebrates, playing a role in various physiological processes.[9][10]

-

Disruption of the octopamine signaling pathway can lead to a range of detrimental effects on insect behavior and physiology.[11]

-

Octopamine receptors are considered a prime target for the development of selective insecticides as they are not present in vertebrates.[10]

Caption: Hypothesized mechanisms of action for this compound.

Future Directions

Further research is warranted to fully elucidate the insecticidal potential of this compound. Key areas for future investigation include:

-

Isolation and Characterization: Development of a standardized protocol for the high-yield extraction and purification of this compound.

-